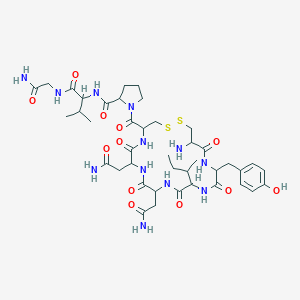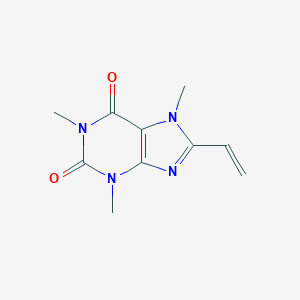![molecular formula C15H20O6 B232901 3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde CAS No. 158761-02-5](/img/structure/B232901.png)
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde, also known as TANU, is a natural compound derived from the plant Streptomyces sp. TANU has been found to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties.
Aplicaciones Científicas De Investigación
Green Chemistry Applications
Furan-2-carbaldehydes, including derivatives similar to the compound , are used as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. This process, which involves ligand-free photocatalytic C–C bond cleavage, is significant in green chemistry due to its efficiency and the fact that it does not require the protection of various functional groups such as hydroxyl, carboxyl, amide, or secondary amino groups. Notably, conjugated N,O-tridentate copper complexes are employed as novel photoinitiators under visible light in this process (Yu et al., 2018).
Synthesis of Carbonitriles
In another application, furan-2-carbaldehydes serve as precursors in the synthesis of carbonitriles. These compounds, which demonstrate significant cytotoxicity and inhibition of matrix metalloproteinases, are synthesized through the condensation of silicon- and germanium-containing furyl(thienyl)-2-carbaldehydes with specific dihydropyran carbonitriles. The synthesized carbonitriles are identified using various spectroscopic methods, including NMR and GC-MS (Ignatovich et al., 2015).
Applications in Organic Synthesis
Furan-2-carbaldehydes also play a role in the synthesis of various organic compounds. For instance, they are involved in the preparation of novel 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles, which are studied for their potential biological activity and structure using X-ray diffractometry (Ignatovich et al., 2015).
Antiviral Compounds from Actinomycetes
Alkaloids derived from furan-2-carbaldehydes, isolated from actinomycetes like Jishengella endophytica, have been found to exhibit activity against the influenza A virus subtype H1N1. These compounds, identified through spectroscopic methods, J-based configuration analysis, and electronic circular dichroism calculations, present potential for the development of new antiviral drugs (Wang et al., 2014).
Crystallography and Molecular Structure
The crystal structure of closely related compounds to our subject molecule, like (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, has been extensively studied. These studies focus on the molecular conformations, crystal packing, and intermolecular interactions, providing insight into the physical and chemical properties of such compounds (Lo Presti et al., 2003).
Propiedades
Número CAS |
158761-02-5 |
|---|---|
Nombre del producto |
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde |
Fórmula molecular |
C15H20O6 |
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
3,9,10-trihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3 |
Clave InChI |
FCQQCKZJCMQQPN-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C |
SMILES canónico |
CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C |
Sinónimos |
mniopetal E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



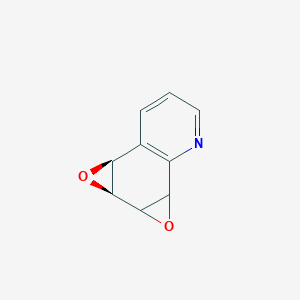


![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
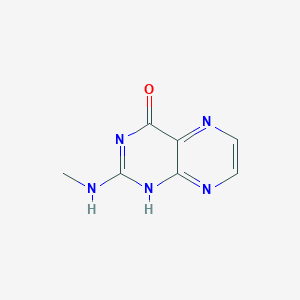

![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
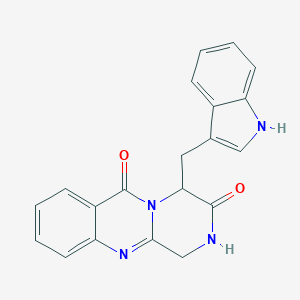

![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

